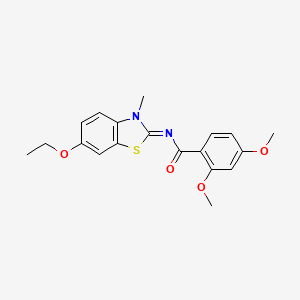

2-(2-Phenylethyl)piperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Phenylethyl)piperidin-3-ol, also known as PEPA, is a chemical compound that belongs to the class of piperidines. It has been studied extensively for its potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Biological Characterization

- A study by Kharkar et al. (2009) developed a series of optically active molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template. These compounds show varying affinities for dopamine, serotonin, and norepinephrine transporters, indicating potential in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

Synthesis, Spectral Analysis, and Antibacterial Study

- Research by Khalid et al. (2016) discusses the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds showed moderate to significant antibacterial activity, indicating their potential in addressing bacterial infections (Khalid et al., 2016).

Application in Synthesizing Constrained Amino Acids

- Vervisch et al. (2010) demonstrated the transformation of 2-(2-cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines were used as substrates for synthesizing stereodefined piperidine-4-carboxylic acids and other compounds, indicating their importance in the synthesis of constrained amino acids and amino alcohols (Vervisch et al., 2010).

Synthesis of NR2B-Selective NMDA Receptor Antagonists

- Tewes et al. (2010) reported on the synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols from 2-phenylethylamine. These compounds, particularly 4-phenylbutyl derivative 13 (WMS-1405), exhibited high affinity for NR2B and were identified as NR2B-selective NMDA receptor antagonists. This is significant for developing treatments for conditions mediated by NMDA receptors (Tewes et al., 2010).

Mecanismo De Acción

Target of Action

Piperidine derivatives, which include 2-(2-phenylethyl)piperidin-3-ol, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, the Dopamine transporter (DAT) is a known target for some piperidine derivatives .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are an important area of study in modern organic chemistry .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

Action Environment

The environment can significantly impact the effectiveness of piperidine derivatives .

Propiedades

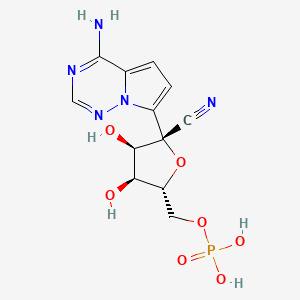

IUPAC Name |

2-(2-phenylethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMLNRRWCTXOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2792559.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792566.png)

![Methyl 2-[({4-cyano-5-[2-(dimethylamino)vinyl]-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2792567.png)

![Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2792571.png)

![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2792572.png)

![3-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-1-propylquinoxalin-2(1H)-one](/img/structure/B2792573.png)

![1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2792575.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2792576.png)

![4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2792577.png)

![2-(allylthio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2792578.png)